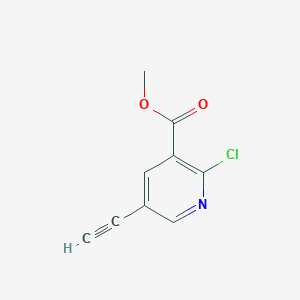

Methyl 2-chloro-5-ethynylnicotinate

Beschreibung

Methyl 2-chloro-5-ethynylnicotinate is a nicotinic acid derivative characterized by a chlorine atom at the 2-position, an ethynyl group at the 5-position, and a methyl ester at the carboxylate position. This compound is of interest in medicinal chemistry and materials science due to its reactive ethynyl group, which enables participation in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis. The chlorine atom enhances electrophilic reactivity, making it a versatile intermediate for further functionalization .

Eigenschaften

Molekularformel |

C9H6ClNO2 |

|---|---|

Molekulargewicht |

195.60 g/mol |

IUPAC-Name |

methyl 2-chloro-5-ethynylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H6ClNO2/c1-3-6-4-7(9(12)13-2)8(10)11-5-6/h1,4-5H,2H3 |

InChI-Schlüssel |

JIDAHYIZYBFWIM-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(N=CC(=C1)C#C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-Chlor-5-Ethinylnicotinat erfolgt typischerweise durch Veresterung von 2-Chlor-5-Ethinylnicotinsäure mit Methanol in Gegenwart eines Katalysators. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Methyl-2-Chlor-5-Ethinylnicotinat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen aufrechtzuerhalten und die Ausbeute zu verbessern. Die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren stellt die Produktion von hochwertigem Methyl-2-Chlor-5-Ethinylnicotinat sicher .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Methyl-2-Chlor-5-Ethinylnicotinat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Forschung wird durchgeführt, um ihr Potenzial als pharmazeutisches Mittel zu untersuchen.

Industrie: Es wird bei der Produktion von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-Chlor-5-Ethinylnicotinat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Chlor- und Ethinylgruppen spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann mit Enzymen oder Rezeptoren interagieren und zu verschiedenen biologischen Wirkungen führen. Detaillierte Studien sind erforderlich, um die genauen beteiligten Pfade aufzuklären.

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-5-ethynylnicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-5-ethynylnicotinate involves its interaction with specific molecular targets. The chloro and ethynyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The following compounds share structural motifs with methyl 2-chloro-5-ethynylnicotinate, differing primarily in substituents and ester groups:

| Compound Name | CAS No. | Substituents (Position) | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|---|

| Methyl 2-chloro-5-ethynylnicotinate | Not Provided | Cl (2), C≡CH (5), COOCH₃ | C₉H₆ClNO₂ | 195.61 (calc.) | Ethynyl group for click chemistry |

| Ethyl 2-chloro-5-methylnicotinate | 894074-85-2 | Cl (2), CH₃ (5), COOCH₂CH₃ | C₉H₁₀ClNO₂ | 199.63 | Methyl substituent; ethyl ester |

| Ethyl 2-(benzylamino)-5-chloronicotinate | 1706429-08-4 | Cl (5), NHCH₂C₆H₅ (2), COOCH₂CH₃ | C₁₅H₁₅ClN₂O₂ | 290.75 | Benzylamino group; ethyl ester |

| Methyl 5-amino-6-chloronicotinate | 211915-96-7 | Cl (6), NH₂ (5), COOCH₃ | C₇H₇ClN₂O₂ | 186.60 | Amino group enhances nucleophilicity |

| 2-Chloro-5-methyl-3-nitropyridine | 23056-40-8 | Cl (2), CH₃ (5), NO₂ (3) | C₆H₅ClN₂O₂ | 172.57 | Nitro group increases electron deficit |

Key Observations :

- Ethynyl vs. Methyl/Ester Groups : The ethynyl group in the target compound distinguishes it from analogs like ethyl 2-chloro-5-methylnicotinate, which has reduced reactivity due to a methyl substituent .

- Amino vs. Ethynyl Functionality: Methyl 5-amino-6-chloronicotinate (CAS 211915-96-7) replaces the ethynyl group with an amino group, enabling nucleophilic reactions but limiting click chemistry applications .

- Nitro Group Impact : 2-Chloro-5-methyl-3-nitropyridine (CAS 23056-40-8) lacks an ester but features a nitro group, significantly altering electronic properties and stability .

Physicochemical Properties

Data from methyl ester analogs () suggest trends in solubility, volatility, and stability:

- Solubility: Methyl esters (e.g., methyl salicylate in ) typically exhibit moderate polarity, favoring solubility in organic solvents like ethanol or DMSO. Ethyl esters (e.g., ethyl 2-chloro-5-methylnicotinate) may have slightly lower polarity due to longer alkyl chains .

- Thermal Stability: Nitro-substituted compounds (e.g., 2-chloro-5-methyl-3-nitropyridine) are less thermally stable than ethynyl or amino derivatives due to the destabilizing nitro group .

- Reactivity: The ethynyl group in the target compound enables rapid alkyne-azide cycloaddition (k ≈ 1–10 M⁻¹s⁻¹), whereas methyl or amino analogs require harsher conditions for functionalization .

Biologische Aktivität

Methyl 2-chloro-5-ethynylnicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 2-chloro-5-ethynylnicotinate is a derivative of nicotinic acid, characterized by the presence of a chloro group and an ethynyl substituent at specific positions on the pyridine ring. The molecular formula is , and it possesses unique chemical properties that influence its biological activity.

The biological activity of methyl 2-chloro-5-ethynylnicotinate can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes related to various metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially offering neuroprotective effects.

Antimicrobial Activity

Research has indicated that methyl 2-chloro-5-ethynylnicotinate exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, which are involved in chronic inflammatory conditions. For instance, it has been noted to inhibit lipopolysaccharide (LPS)-induced production of TNFα and IL-6 in cellular models.

Anticancer Activity

Methyl 2-chloro-5-ethynylnicotinate has also been evaluated for its anticancer properties. It exhibited cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and melanoma (SK-MEL-2). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of methyl 2-chloro-5-ethynylnicotinate against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL, depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, methyl 2-chloro-5-ethynylnicotinate was administered to mice subjected to LPS-induced inflammation. The treatment resulted in a significant decrease in paw edema and levels of inflammatory markers.

| Treatment Group | Paw Volume Reduction (%) |

|---|---|

| Control | 0 |

| Methyl 2-chloro-5-EthynylNicotinate | 74 |

Study 3: Anticancer Activity

A comprehensive study assessed the cytotoxic effects of methyl 2-chloro-5-ethynylnicotinate on various cancer cell lines. The compound demonstrated promising results with IC50 values indicating potent activity against multiple cancer types.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.18 |

| SK-MEL-2 | 1.89 |

| HOP-62 | 1.28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.